molecular formula C6HCl2FN2 B1333546 2,6-Dichloro-5-fluoro-3-pyridinecarbonitrile CAS No. 82671-02-1

2,6-Dichloro-5-fluoro-3-pyridinecarbonitrile

Cat. No.: B1333546
CAS No.: 82671-02-1
M. Wt: 190.99 g/mol
InChI Key: DEDKKOOGYIMMBC-UHFFFAOYSA-N
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Description

2,6-Dichloro-5-fluoro-3-pyridinecarbonitrile is a pyridine derivative. It is a fluorinated heterocyclic building block used in chemical synthesis.

Properties

IUPAC Name

2,6-dichloro-5-fluoropyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6HCl2FN2/c7-5-3(2-10)1-4(9)6(8)11-5/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEDKKOOGYIMMBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=C1F)Cl)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6HCl2FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80370016
Record name 2,6-Dichloro-5-fluoropyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80370016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82671-02-1
Record name 2,6-Dichloro-5-fluoropyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80370016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-Dichloro-5-fluoro-3-pyridinecarbonitrile
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Synthesis routes and methods

Procedure details

240 g of 3-cyano-2-hydroxy-5-fluoropyrid-6-one monosodium salt (cf. Example 8) were initially introduced into 2,400 g of phosphorus oxychloride. 15.8 g of triethylamine and subsequently 648 g of phosphorus trichloride were then added while heeding the evolution of heat. The mixture was heated to the reflux temperature (74° C., evolution of hydrogen chloride) and 312 g of chlorine were then passed in over a period of 2 hours, the reflux temperature slowly rising to 106° C. and a vigorous evolution of hydrogen chloride being observed. To bring the reaction to completion, after the chlorine had been passed in, the mixture was heated under reflux for a further 8 hours. Thereafter, 2794 g of phosphorus oxychloride (comprising excess phosphorus trichloride) were distilled off at a bottom temperature of about 70° C., the pressure slowly being reduced down to 120 mbar. The mixture was allowed to cool and the residue was taken up in methylene chloride. The suspension formed was added slowly to water, while heeding the evolution of heat, during which the temperature rose up to 40° C. (reflux of methylene chloride). The mixture was then subsequently stirred at 40° C. for 1 hour and allowed to cool, the organic phase was separated off and the aqueous phase was extracted with fresh methylene chloride. The combined methylene chloride phases were dried and evaporated on a rotary evaporator. The residue which remained was dried in vacuo at 60° C. 232.5 g of 2,6-dichloro-5-fluoronicotinonitrile (purity 94.7%, yield 85% of theory) were obtained as a brown-yellow solid.
Quantity
648 g
Type
reactant
Reaction Step One
Quantity
15.8 g
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solvent
Reaction Step One
Name
3-cyano-2-hydroxy-5-fluoropyrid-6-one monosodium salt
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240 g
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312 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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Customer
Q & A

Q1: What is the main chemical reaction described in the research paper involving 2,6-dichloro-5-fluoronicotinonitrile?

A1: The research paper [] describes a method for producing 2,6-dichloro-5-fluoronicotinonitrile by reacting 3-cyano-2-hydroxy-5-fluoro-pyridin-6-one (or its tautomer or salt) with phosphorus trichloride and chlorine gas in a solvent and in the presence of a basic catalyst. This reaction occurs at temperatures between 30-300 °C.

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